![molecular formula C19H15FN2O4 B2967761 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953227-10-6](/img/structure/B2967761.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various biomolecules across the cellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, influencing their activity and altering the transport of biomolecules across the cellular and intracellular membranes.
Result of Action
The modulation of ATP-binding cassette transporters by this compound can result in changes in the transport of biomolecules. This can lead to alterations in cellular processes, potentially resulting in therapeutic effects. For instance, this compound and its related compounds have been suggested for the treatment of cystic fibrosis .
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with isoxazole moieties. The synthesis typically involves the formation of an amide bond between benzo[d][1,3]dioxol-5-ylmethyl and 2-(5-(4-fluorophenyl)isoxazol-3-yl)acetic acid derivatives.
Key Structural Features:
- Molecular Formula: C18H18FN3O3
- Molecular Weight: 341.35 g/mol
- Functional Groups: Contains both dioxole and isoxazole rings which are known for their biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects of benzo[d][1,3]dioxole derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, several derivatives exhibited IC50 values lower than that of standard chemotherapeutics such as doxorubicin. For example:
- HepG2: IC50 = 2.38 µM
- HCT116: IC50 = 1.54 µM
- MCF-7: IC50 = 4.52 µM
These compounds were noted to be non-cytotoxic towards normal cell lines (IC50 > 150 µM), suggesting a selective anticancer effect .
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction: Assessment using annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest: Analysis revealed that treated cells exhibited cell cycle arrest at specific phases, contributing to reduced proliferation rates.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and isoxazole rings significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target proteins involved in cancer progression.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Reference Drug (Doxorubicin) | 7.46 | HepG2 |
Reference Drug (Doxorubicin) | 8.29 | HCT116 |
Reference Drug (Doxorubicin) | 4.56 | MCF7 |
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHIKLLSVHZFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.